5-(Oxan-2-yl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(Oxan-2-yl)-1,2-oxazole-3-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxan-2-yl)-1,2-oxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Oxan-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The oxazole ring can undergo substitution reactions with different electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-3-carboxylic acids, while reduction can produce oxazole-3-carboxylates .
Scientific Research Applications
5-(Oxan-2-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Oxan-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid: Shares structural similarities with 5-(Oxan-2-yl)-1,2-oxazole-3-carboxylic acid but differs in its functional groups and biological activities.
Salicylic acid derivatives: These compounds also contain carboxylic acid groups and exhibit similar reactivity patterns.
Uniqueness
This compound is unique due to its specific oxazole ring structure and the presence of the oxan-2-yl group.
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-(oxan-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c11-9(12)6-5-8(14-10-6)7-3-1-2-4-13-7/h5,7H,1-4H2,(H,11,12) |
InChI Key |
ULQZLQPTDSWJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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